molecular formula C14H10INO3 B12522958 2-(Benzo[d]oxazol-2-yl)-4-iodo-5-methoxyphenol

2-(Benzo[d]oxazol-2-yl)-4-iodo-5-methoxyphenol

Cat. No.: B12522958
M. Wt: 367.14 g/mol
InChI Key: ZIZBTNYEJCAJIE-UHFFFAOYSA-N
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Description

2-(Benzo[d]oxazol-2-yl)-4-iodo-5-methoxyphenol is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d]oxazol-2-yl)-4-iodo-5-methoxyphenol typically involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[d]oxazol-2-yl)-4-iodo-5-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The iodine atom can be reduced to form deiodinated products.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used in the presence of a base or a catalyst.

Major Products

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: Deiodinated benzoxazole derivatives.

    Substitution: Benzoxazole derivatives with various substituents replacing the iodine atom.

Mechanism of Action

The mechanism of action of 2-(Benzo[d]oxazol-2-yl)-4-iodo-5-methoxyphenol involves its interaction with specific molecular targets. The benzoxazole ring can interact with enzymes and receptors through hydrogen bonding, π-π stacking, and hydrophobic interactions. The iodine atom and methoxy group can further modulate these interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-(Benzo[d]oxazol-2-yl)phenol: Lacks the iodine and methoxy groups, resulting in different chemical and biological properties.

    4-Iodo-2-(benzo[d]oxazol-2-yl)phenol: Similar structure but without the methoxy group.

    2-(Benzo[d]oxazol-2-yl)-4-methoxyphenol: Similar structure but without the iodine atom.

Uniqueness

2-(Benzo[d]oxazol-2-yl)-4-iodo-5-methoxyphenol is unique due to the presence of both iodine and methoxy groups, which can significantly influence its reactivity and biological activity

Properties

Molecular Formula

C14H10INO3

Molecular Weight

367.14 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-yl)-4-iodo-5-methoxyphenol

InChI

InChI=1S/C14H10INO3/c1-18-13-7-11(17)8(6-9(13)15)14-16-10-4-2-3-5-12(10)19-14/h2-7,17H,1H3

InChI Key

ZIZBTNYEJCAJIE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)O)C2=NC3=CC=CC=C3O2)I

Origin of Product

United States

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